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  • Product: ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride
  • CAS: 2260917-59-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride Introduction: The Structural Significance of a Chiral Morpholine Derivative ((2S,6S)-Morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride

Introduction: The Structural Significance of a Chiral Morpholine Derivative

((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a chiral heterocyclic compound featuring a morpholine core. The morpholine scaffold is a ubiquitous structural motif in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] The specific stereochemistry (2S, 6S) and the presence of hydroxymethyl substituents, coupled with its formulation as a hydrochloride salt, make this molecule a versatile building block in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such small organic molecules.[1][2] It provides exquisitely detailed information regarding the molecular framework, connectivity, and stereochemistry by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, explains the scientific rationale behind the spectral predictions, and outlines the experimental protocols necessary for data acquisition and complete structural verification.

Molecular Structure and Conformation

The morpholine ring typically adopts a stable chair conformation in solution to minimize steric strain.[1] In the hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation. This protonation significantly influences the electronic environment of the neighboring nuclei, leading to predictable downfield shifts in the NMR spectrum.[3][4] The (2S, 6S) stereochemistry dictates that the two hydroxymethyl groups are in a cis relationship, both occupying either axial or equatorial positions in a given chair conformation.

cluster_molecule ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride C2 C2 C3 C3 C2->C3 C7 C7H2OH C2->C7 H_a, H_b N4 N4-H2+ C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 O1 O1 C6->O1 C8 C8H2OH C6->C8 H_c, H_d O1->C2 Cl Cl-

Figure 1. Chemical structure and atom numbering scheme for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental setup is critical for obtaining high-quality NMR data. The following protocol is a self-validating system for the analysis of small molecules like the topic compound.

Part 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice for hydrochloride salts due to high solubility and its ability to exchange with labile protons (NH and OH), which simplifies the spectrum by causing their signals to disappear.[5] Alternatively, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can affect chemical shifts.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.[1]

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring no solid particles are present.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents can be added, although referencing to the residual solvent peak is also common.[8]

Part 2: Spectrometer Setup and Data Acquisition

The following steps assume the use of a modern high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Calibration: Ensure the spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.

  • Sample Insertion: Insert the NMR tube into the spinner and place it within the NMR probe inside the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Utilize a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is standard.[8]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.[9]

    • Spectral Width: A range of 0 to 100 ppm is generally sufficient for this aliphatic compound, but a wider range (0-200 ppm) can be used to be safe.[9]

    • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.[8]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[8]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to generate the final, interpretable spectrum.[8]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride in D₂O. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H64.0 - 4.2m-2H
H7a, H7b, H8a, H8b3.7 - 3.9m-4H
H3ax, H5ax3.5 - 3.7dtJ ≈ 12.5, 3.52H
H3eq, H5eq3.1 - 3.3ddJ ≈ 12.5, 3.02H

Note: The NH and OH protons will exchange with deuterium in D₂O and will not be observed.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
Carbon AssignmentPredicted δ (ppm)DEPT-135 PhaseDEPT-90 Signal
C2, C668 - 72PositivePresent
C7, C860 - 64NegativeAbsent
C3, C548 - 52NegativeAbsent

Interpretation and Scientific Rationale

¹H NMR Spectrum Analysis

Due to the C₂ symmetry of the molecule, the pairs of protons (H2/H6, H3/H5, etc.) are chemically equivalent, simplifying the spectrum.

  • H2 and H6 (δ 4.0 - 4.2 ppm): These methine protons are adjacent to both the ring oxygen and the hydroxymethyl groups. The electronegative oxygen atom strongly deshields these protons, shifting them to the most downfield region of the aliphatic spectrum.[1] Their multiplicity will be complex (m) due to coupling with the adjacent methylene protons (H3/H5) and the hydroxymethyl protons (H7/H8).

  • H7 and H8 (δ 3.7 - 3.9 ppm): These are the methylene protons of the hydroxymethyl side chains. They are adjacent to a hydroxyl group and the chiral centers at C2/C6. This proximity to electronegative oxygen results in a downfield shift. They will likely appear as a complex multiplet due to coupling with H2/H6 and potentially geminal coupling between them.

  • H3 and H5 (δ 3.1 - 3.7 ppm): These methylene protons are adjacent to the protonated nitrogen atom. The positive charge on the nitrogen exerts a significant deshielding effect.[10] In the chair conformation, the axial (ax) and equatorial (eq) protons are in different chemical environments.

    • Axial Protons (H3ax, H5ax): Typically resonate slightly downfield compared to their equatorial counterparts. They will exhibit a large axial-axial coupling (J ≈ 10-13 Hz) to the methine protons (H2/H6) and a smaller axial-equatorial coupling (J ≈ 2-5 Hz), resulting in a doublet of triplets (dt) or a triplet of doublets (td).[11]

    • Equatorial Protons (H3eq, H5eq): Will show smaller equatorial-axial and equatorial-equatorial couplings, likely appearing as a doublet of doublets (dd).[11]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show only three distinct signals due to the molecule's symmetry.

  • C2 and C6 (δ 68 - 72 ppm): These methine carbons are bonded to the ring oxygen, which causes a significant downfield shift into the range typical for carbons in ethers.[1]

  • C7 and C8 (δ 60 - 64 ppm): These are the carbons of the hydroxymethyl groups. They are also deshielded by the directly attached oxygen atom.

  • C3 and C5 (δ 48 - 52 ppm): These methylene carbons are adjacent to the protonated nitrogen. The electron-withdrawing effect of the N-H₂⁺ group shifts these carbons downfield compared to a neutral morpholine.[1]

Advanced 2D NMR for Unambiguous Structure Verification

While 1D NMR provides substantial information, complex overlapping signals can sometimes hinder complete assignment. 2D NMR experiments are essential for irrefutable structural confirmation by revealing through-bond and through-space correlations.[2][12][13]

Sample Sample Preparation (Dissolution in D2O) NMR1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Sample->NMR1D 1. Acquire Basic Spectra Analysis1D Initial Analysis (Chemical Shifts, Multiplicities) NMR1D->Analysis1D 2. Preliminary Interpretation NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Analysis1D->NMR2D 3. Resolve Ambiguities Structure Final Structure Elucidation Analysis1D->Structure Sufficient for Simple Cases Analysis2D Correlation Analysis (Connectivity, Spatial Proximity) NMR2D->Analysis2D 4. Correlate Nuclei Analysis2D->Structure 5. Confirm Structure

Figure 2. Workflow for comprehensive NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[14][15]

    • Expected Correlations: Cross-peaks would be observed between H2/H6 and the protons on C3/C5, as well as between H2/H6 and the hydroxymethyl protons (H7/H8). This would definitively establish the connectivity within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹J-coupling).[16][17]

    • Expected Correlations: It would show cross-peaks connecting the H2/H6 proton signals to the C2/C6 carbon signal, the H3/H5 proton signals to the C3/C5 carbon signal, and the H7/H8 proton signals to the C7/C8 carbon signal. This is the most reliable way to assign carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds).[16][17] It is invaluable for piecing together the molecular skeleton.

    • Expected Correlations: Key correlations would include the H2/H6 protons to the C3/C5 and C7/C8 carbons, and the H3/H5 protons to the C2/C6 carbons. These correlations would confirm the overall arrangement of the morpholine ring and its substituents.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is crucial for differentiating between CH, CH₂, and CH₃ groups.[18][19]

    • Expected Results: A DEPT-135 experiment would show the CH signals (C2, C6) as positive peaks and the CH₂ signals (C3, C5, C7, C8) as negative peaks. A DEPT-90 experiment would only show the CH signals (C2, C6). This provides an orthogonal confirmation of the carbon assignments.[20]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[21][22] It is particularly powerful for determining stereochemistry and conformation.

    • Expected Correlations: In a chair conformation where the hydroxymethyl groups are equatorial, NOESY would show correlations between the axial protons (e.g., H2ax, H3ax, H5ax). These through-space interactions provide direct evidence of the ring's 3D structure.[23]

Conclusion

The comprehensive NMR analysis, integrating 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) spectroscopic techniques, provides an irrefutable methodology for the complete structural and stereochemical assignment of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride. The predicted spectral data, grounded in fundamental NMR principles and comparisons with related structures, offer a reliable template for researchers. By following the detailed experimental protocols and interpretation logic presented in this guide, scientists and drug development professionals can confidently characterize this and similar chiral morpholine derivatives, ensuring the integrity and quality of their chemical entities.

References

  • Bax, A. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NOESY and EXSY. UCSB NMR Facility. Retrieved from [Link]

  • Giraud, N., & Levy, D. (1995). Band-selective 3D NOESY-TOCSY: measurement of through-space correlations between aliphatic protons of membrane peptides and proteins in non-deuterated detergents. Journal of Biomolecular NMR, 5(3), 345-352. Retrieved from [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Schulte, H., & Freeman, R. (2017, September 18). NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation. Angewandte Chemie International Edition, 56(44), 13586-13589. Retrieved from [Link]

  • University of Ottawa. (n.d.). COSY. uOttawa NMR Facility. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). NOESY: Cross-Correlation Through Space. UCSB Chem and Biochem NMR Facility. Retrieved from [Link]

  • Chem LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). COSY. UCSB NMR Facility. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Scribd. (n.d.). HMQC and HMBC - 2D-NMR. Retrieved from [Link]

  • Chem LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Oxford Instruments. (2022). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12, 20297. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Bryce, D. L., & Wasylishen, R. E. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Physical Chemistry Chemical Physics, 8(3), 359-369. Retrieved from [Link]

  • ACS Publications. (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Magnes, J. (2012, April 24). Interpreting a C-13 NMR spectrum. Modeling and Experimental Tools with Prof. Magnes. Retrieved from [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. Retrieved from [Link]

  • Chem LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • ACS Publications. (n.d.). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved from [Link]

  • PubMed. (2005, August). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • ACS Publications. (2006, January 19). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Retrieved from [Link]

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Sources

Exploratory

Physicochemical Profiling and Aqueous Solvation Dynamics of ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl

A Preformulation Whitepaper Executive Summary The compound ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a highly polar, chiral, nitrogen-containing heterocycle frequently utilized as a specialized building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Preformulation Whitepaper

Executive Summary

The compound ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a highly polar, chiral, nitrogen-containing heterocycle frequently utilized as a specialized building block in targeted drug discovery. Understanding its physicochemical properties is critical for downstream formulation and pharmacokinetic modeling. This whitepaper provides a rigorous analysis of its structural thermodynamics, acid-base chemistry, and aqueous solubility, moving beyond basic data reporting to explain the fundamental causality behind its behavior in solution.

Structural and Physicochemical Fundamentals

Stereochemical Impact on Crystal Lattice Energy

Morpholine derivatives typically adopt a stable chair conformation. In 2,6-disubstituted morpholines, the cis-isomer (e.g., 2R,6S) can position both substituents equatorially, minimizing steric strain. However, the (2S,6S) configuration is a trans-isomer[1]. Geometrically, this forces one hydroxymethyl group into an axial position, introducing 1,3-diaxial interactions.

Mechanistic Insight: This inherent steric strain slightly destabilizes the molecular conformation compared to its cis counterpart. In the solid state, this typically results in a lower crystal lattice energy. Because the thermodynamic barrier to dissolution is directly proportional to lattice energy, the (2S,6S) isomer exhibits exceptionally rapid dissolution kinetics and high intrinsic solubility.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below, utilizing data derived from authoritative chemical databases[1] and predictive structural modeling.

PropertyValue / Description
Chemical Name [(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride
CAS Registry Number 2260917-59-5
Molecular Formula C₆H₁₄ClNO₃ (C₆H₁₃NO₃ · HCl)
Molecular Weight 183.63 g/mol
Stereochemistry (2S, 6S) - trans configuration
Estimated pKₐ (Amine) ~7.8 (Basic)
Estimated LogP (Free Base) < -1.5 (Highly Hydrophilic)
Physical State Crystalline Solid

Acid-Base Chemistry and Solvation Dynamics

Ionization Profile (pKₐ)

The secondary amine within the morpholine ring is the sole ionizable center. While unsubstituted morpholine has a pKₐ of 8.36, the inductive electron-withdrawing effect of the oxygen atoms in the two hydroxymethyl groups slightly depresses the electron density on the nitrogen. This lowers the pKₐ to approximately 7.8.

Solvation Thermodynamics

The free base of this compound is highly polar but can be difficult to isolate as a workable solid due to hygroscopicity. The formulation as a hydrochloride salt is a deliberate choice: it establishes a stable, high-melting crystalline lattice. Upon introduction to an aqueous medium, the solvation of the chloride ion and the protonated morpholinium cation is highly exothermic, rapidly overcoming the endothermic lattice dissociation energy.

SolvationDynamics cluster_pH pH-Dependent Equilibrium Salt ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl (Solid Crystal Lattice) Dissociation Lattice Dissociation (Endothermic Step) Salt->Dissociation + H2O Hydration Aqueous Solvation (Exothermic Step) Dissociation->Hydration Ionized Protonated Amine (BH+) Dominant at pH < 7.8 Hydration->Ionized FreeBase Free Base (B) Dominant at pH > 7.8 Ionized->FreeBase - H+

Fig 1: Solvation dynamics and pH-dependent ionization pathway of the HCl salt.

pH-Dependent Solubility Profile

Because the pKₐ is ~7.8, the compound remains predominantly ionized (>90%) at physiological pH (7.4) and in the acidic environment of the stomach (pH 1.2).

MediumpHIonization StateEstimated Solubility
Simulated Gastric Fluid (SGF) 1.2>99.9% Protonated> 100 mg/mL
Acetate Buffer 4.5>99.9% Protonated> 100 mg/mL
Phosphate Buffer 7.4~71% Protonated> 50 mg/mL
Borate Buffer 9.0~6% Protonated~ 20 mg/mL (Free base limit)

Self-Validating Experimental Protocols

To empirically verify the physicochemical parameters of ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl, the following rigorous, self-validating methodologies must be employed.

Protocol A: Potentiometric pKₐ Determination

Causality: UV-metric titration is inapplicable here because the morpholine ring and aliphatic hydroxyl groups lack a conjugated π-electron system (no UV chromophore shift upon ionization). Potentiometry is the mandatory alternative.

  • Electrode Calibration & Blank Titration: Calibrate a glass pH electrode using NIST-traceable buffers. Perform a blank titration on the background electrolyte (0.15 M KCl) under argon gas.

    • Self-Validation Check: Generate a Gran plot from the blank data. The plot must be strictly linear. Non-linearity indicates carbonate contamination in the NaOH titrant or electrode failure, rendering the system invalid.

  • Sample Titration: Dissolve the compound to a concentration of 1 mM in the electrolyte. Titrate with standardized 0.1 M NaOH from pH 3.0 to 11.0 at 25°C.

  • Data Processing: Utilize Bjerrum difference plots to calculate the exact pKₐ based on the volume difference between the blank and sample curves.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solvent-shift methods (e.g., DMSO stock dilution) often result in supersaturation and metastable states. The shake-flask method, aligned with , ensures true thermodynamic equilibrium.

  • Equilibration: Add an excess of the solid HCl salt (>150 mg) to 1.0 mL of the target buffer in a glass vial. (Glass prevents non-specific lipophilic binding).

  • Incubation: Agitate at 150 rpm at 37°C for 24 hours.

  • Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 rpm, 15 mins) rather than filtration.

    • Causality: Syringe filters can adsorb polar APIs or leach extractables that interfere with sensitive detectors. Centrifugation guarantees sample integrity.

  • pH Verification (Critical Self-Validation): Measure the pH of the supernatant post-equilibration.

    • Self-Validation Check: If the dissolution of the HCl salt shifts the buffer pH by >0.05 units, the buffer capacity was exceeded. The result must be discarded, and the experiment repeated with a higher molarity buffer.

  • Quantification via HPLC-ELSD: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).

    • Causality: Due to the absence of a strong UV chromophore, traditional UV detection at low wavelengths (e.g., 210 nm) will suffer from severe buffer interference. ELSD provides a universal, mass-based response ideal for this molecule.

SolubilityProtocol Step1 1. Excess Solid Addition (Target: >100 mg/mL) Step2 2. Buffer Equilibration (37°C, 24h, 150 rpm) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation) Step2->Step3 Step4 4. pH Verification (Self-Validation: ΔpH < 0.05) Step3->Step4 Step5 5. HPLC-ELSD Quantification (Non-UV Detection) Step4->Step5

Fig 2: Self-validating thermodynamic solubility workflow using HPLC-ELSD.

References

  • National Center for Biotechnology Information (PubChem). "((2S,6S)-6-(hydroxymethyl)morpholin-2-yl)methanol hydrochloride; CID 137944797." PubChem Database. Available at:[Link]

  • OECD (Organization for Economic Co-operation and Development). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

  • Avdeef, Alex. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons. Available at:[Link]

Sources

Foundational

CAS registry number and material safety data sheet for ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride

An In-Depth Technical Guide to ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride Section 1: Core Compound Identification and Strategic Overview ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a chiral hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride

Section 1: Core Compound Identification and Strategic Overview

((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and biological activity.[1] Specifically, the morpholine structure can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable moiety in the development of therapeutics for the central nervous system (CNS).[2]

This particular derivative, featuring two hydroxymethyl groups in a specific stereochemical configuration ((2S,6S)), serves as a versatile chiral building block. The primary alcohol functionalities provide reactive handles for a wide array of subsequent chemical transformations, allowing for its integration into more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics as a solid.

Below is a summary of its primary identifiers.

IdentifierValue
CAS Registry Number 2260917-59-5[3]
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol [3][4]
Common Synonyms ((2S,6S)-morpholine-2,6-diyl)dimethanol hydrochloride, [(2S,6S)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride[4]

Section 2: Physicochemical and Structural Characteristics

The utility of a chemical building block is defined by its physical properties and structural features. This compound is supplied as a stable, solid material, which simplifies handling, weighing, and storage in a laboratory setting.

PropertyValue
Physical Form Solid
Purity Typically ≥98%
Storage Temperature Refrigerator (2-8°C) under an inert atmosphere[3]
Shipping Temperature Room Temperature

Structural Insights: The molecule's core is a six-membered morpholine ring containing nitrogen and oxygen heteroatoms at positions 1 and 4, respectively. The key features are the two hydroxymethyl (-CH₂OH) substituents at the C2 and C6 positions. The stereochemistry is fixed as (2S, 6S), meaning both substituents are on the same face of the ring. This defined chirality is critical for applications in asymmetric synthesis and for creating stereospecific interactions with biological targets. The nitrogen atom is protonated, forming a hydrochloride salt, which contributes to its solid-state nature and stability.

Section 3: Synthesis and Manufacturing Considerations

The synthesis of substituted morpholines, particularly those with defined stereochemistry, is a non-trivial task that has been the subject of extensive research. General strategies often involve the cyclization of amino alcohols or the functionalization of pre-existing heterocyclic cores.[5] One common industrial method for producing the parent morpholine ring involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst.[6] For chiral derivatives like the topic compound, a stereoselective synthesis is required.

A plausible, though generalized, approach for synthesizing such a molecule would start from a chiral amino alcohol precursor, followed by cyclization. The workflow below illustrates a conceptual pathway.

Generalized Experimental Protocol: Stereoselective Morpholine Synthesis
  • Starting Material Selection: Begin with a suitable, stereochemically defined amino diol or a related precursor.

  • N-Protection (Optional): If necessary, protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

  • Cyclization: Induce intramolecular cyclization to form the morpholine ring. This can often be achieved under acidic or basic conditions, for example, by converting the terminal hydroxyl groups into good leaving groups (e.g., tosylates) followed by nucleophilic attack by the nitrogen.

  • Deprotection: If a protecting group was used, remove it to free the secondary amine.

  • Salt Formation: Treat the final compound with hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the stable hydrochloride salt.

  • Purification: Purify the final product by recrystallization or chromatography to achieve the desired purity.

cluster_synthesis Generalized Synthesis Workflow Start Chiral Amino Alcohol Precursor Protect N-Protection (Optional) Start->Protect e.g., Boc₂O Cyclize Intramolecular Cyclization Protect->Cyclize e.g., TsCl, Base Deprotect Deprotection Cyclize->Deprotect e.g., TFA Salt HCl Salt Formation Deprotect->Salt HCl in Ether End Final Product: ((2S,6S)-Morpholine-2,6- diyl)dimethanol hydrochloride Salt->End

Caption: Conceptual workflow for synthesizing the target molecule.

Section 4: Comprehensive Safety Profile and Handling

A thorough understanding of a compound's safety profile is paramount for its responsible use in a research environment. The Material Safety Data Sheet (MSDS), or Safety Data Sheet (SDS), is the primary source for this information. For ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, the GHS classification indicates it is a warning-level hazard.

GHS Hazard InformationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
In-Depth Hazard Analysis (Informed by Parent Morpholine Structure)

Since detailed toxicological data for this specific derivative is limited, an analysis of the parent morpholine scaffold provides essential context for potential hazards. Morpholine itself is classified as a corrosive and flammable substance that can cause severe skin burns and eye damage.[7][8][9]

  • Toxicological Profile: The primary hazards associated with this compound are irritant effects. It is harmful if ingested and can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4] Chronic exposure to morpholine-class compounds may lead to target organ damage.[10]

  • Handling and Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid powder should occur in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] An eyewash station and safety shower must be readily accessible.

  • Storage and Stability: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) as recommended.[3][7] It should be kept away from strong oxidizing agents and acids.[12]

  • Fire and Explosion Hazards: While this hydrochloride salt is a solid, the parent morpholine is a flammable liquid.[7][10] In the event of a fire, combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10][12] Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

cluster_safety Laboratory Safety & Handling Workflow Receive Receive & Verify Chemical Store Store in Refrigerator (2-8°C) Inert Atmosphere Receive->Store Handle Handle in Fume Hood Store->Handle PPE Wear PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Handle->PPE Use Use in Reaction Handle->Use Spill Spill Response Handle->Spill Disposal Dispose of Waste (Follow Local Regulations) Use->Disposal Spill->Disposal

Caption: Standard workflow for safely handling the chemical in a lab.

Section 5: Applications in Research and Drug Development

The true value of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride lies in its application as a sophisticated building block for creating novel, high-value molecules.

The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a powerful tool for medicinal chemists. Its inclusion in a molecule can impart a favorable balance of lipophilicity and hydrophilicity, which is crucial for oral bioavailability and the ability to cross the blood-brain barrier.[1] The nitrogen atom provides a basic center that can be important for receptor binding and for tuning the pKa of the overall molecule. As a result, the morpholine motif is found in numerous CNS-active drugs and clinical candidates, including antidepressants and agents for treating neurodegenerative diseases.[2][13]

A Versatile Chiral Building Block

This specific compound offers two key advantages for synthetic chemists:

  • Defined Stereochemistry: The (2S,6S) configuration provides a rigid, stereochemically defined scaffold. This is essential in modern drug design, where the 3D orientation of functional groups determines binding affinity and selectivity for a biological target.

  • Reactive Handles: The two primary alcohol (-CH₂OH) groups are versatile functional handles. They can be readily oxidized to aldehydes or carboxylic acids, converted to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the divergent synthesis of a library of compounds from a single, common intermediate.

This molecule is therefore an ideal starting point for fragment-based drug design (FBDD) or for building the core of a lead compound.

cluster_application Role as a Chiral Building Block in Drug Discovery cluster_derivatization Chemical Derivatization Start ((2S,6S)-Morpholine-2,6-diyl) dimethanol hydrochloride Oxidation Oxidation (to Aldehydes/Acids) Start->Oxidation Substitution Nucleophilic Substitution (via Tosylation) Start->Substitution Coupling Coupling Reactions (Ester/Ether Formation) Start->Coupling Library Library of Chiral Derivatives Oxidation->Library Substitution->Library Coupling->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from the building block to a drug candidate.

Section 6: References

  • (2S,6S)-Morpholine-2,6-diyldimethanol hydrochloride - Sigma-Aldrich.

  • Material Safety Data Sheet - Morpholine.

  • ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride - BLDpharm.

  • [(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride — Chemical Substance Information - NextSDS.

  • SAFETY DATA SHEET - 2,6-Pyridinedimethanol.

  • Morpholine - Santa Cruz Biotechnology.

  • Morpholine - SAFETY DATA SHEET - PENTA.

  • ((2S,6S)-6-(hydroxymethyl)morpholin-2-yl)methanol hydrochloride - PubChem.

  • (2S,6S)-2,6-Dimethylmorpholine hydrochloride - BLDpharm.

  • Morpholine - IDLH | NIOSH - CDC.

  • (2S,6R)-2,6-Dimethylmorpholine Hydrochloride - Pharmaffiliates.

  • Morpholine: Human health tier II assessment - NICNAS.

  • Safety Data Sheet: Morpholine - North Metal and Chemical Company.

  • SAFETY DATA SHEET - Morpholine - Nexchem.

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.

  • An updated review on morpholine derivatives with their pharmacological actions.

  • US Patent US4647663A - Synthesis of morpholine.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH.

  • Morpholine synthesis - Organic Chemistry Portal.

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing.

  • DE1918388A1 - Process for the production of morpholines - Google Patents.

  • Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3) - Cheméo.

  • Application Notes and Protocols for the Scalable Synthesis of 2-Piperidin-1-ylmethyl-morpholine - Benchchem.

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing).

Sources

Exploratory

Thermodynamic stability and pKa values of ((2S,6S)-Morpholine-2,6-diyl)dimethanol

An In-depth Technical Guide to the Thermodynamic Stability and pKa Values of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Abstract This technical guide provides a comprehensive framework for the characterization of ((2S,6S)-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability and pKa Values of ((2S,6S)-Morpholine-2,6-diyl)dimethanol

Abstract

This technical guide provides a comprehensive framework for the characterization of ((2S,6S)-Morpholine-2,6-diyl)dimethanol, a chiral building block with significant potential in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1] Understanding the thermodynamic stability and acid-base dissociation constant (pKa) of its derivatives is fundamental to optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. While specific experimental data for ((2S,6S)-Morpholine-2,6-diyl)dimethanol is not extensively published, this guide outlines the authoritative experimental and computational methodologies for determining these critical parameters. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) to assess thermal stability and potentiometric titration for precise pKa determination, explaining the scientific rationale behind each procedural step. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this and related novel chemical entities.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents, from antidepressants to anticancer drugs.[2][3][4] Its prevalence is attributed to a unique combination of properties: the ether oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a basic center that is often crucial for aqueous solubility and target engagement.[1] The introduction of stereochemically defined substituents, as in ((2S,6S)-Morpholine-2,6-diyl)dimethanol, offers a sophisticated platform for creating chiral drugs with high specificity and reduced off-target effects.

The two hydroxymethyl groups in ((2S,6S)-Morpholine-2,6-diyl)dimethanol provide additional vectors for hydrogen bonding and potential points for further chemical modification, making it a versatile synthon. However, before it can be effectively utilized in a drug development pipeline, two of its most fundamental properties must be rigorously characterized:

  • Thermodynamic Stability: This determines the compound's shelf-life, sensitivity to processing conditions (e.g., heat, pressure), and potential for polymorphism. An unstable compound can degrade over time or transform into a different crystalline form with altered solubility and bioavailability.[5][6]

  • pKa Value: The acid dissociation constant of the morpholine nitrogen dictates the molecule's charge state at physiological pH (typically 7.4).[7] This is critical for solubility, membrane permeability, and the nature of the interaction with the biological target, as many drug-receptor binding events are driven by electrostatic interactions.[8][9]

This guide provides the essential theoretical grounding and practical, step-by-step protocols for determining these parameters.

Part I: Assessment of Thermodynamic Stability

The thermodynamic stability of a solid-state pharmaceutical compound is its resistance to chemical and physical changes under defined conditions. For a crystalline solid like ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, the key parameters are its melting point, enthalpy of fusion, and decomposition temperature.

Causality of Experimental Choice: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preeminent technique for characterizing the thermal properties of pharmaceutical compounds.[10] It is selected for its high sensitivity, reproducibility, and the wealth of information it provides from a small sample size.

Why DSC?

  • Direct Measurement of Heat Flow: DSC directly measures the heat absorbed or released by a sample as it is heated or cooled at a controlled rate. This allows for the precise determination of transition temperatures and enthalpies.

  • Detection of Polymorphism: DSC can identify different crystalline forms (polymorphs) of a compound, which may exhibit distinct melting points and thermal behaviors. Discovering and controlling polymorphism is a regulatory requirement and critical for ensuring consistent product performance.[5]

  • Purity and Stability Assessment: The shape and onset of the melting peak can provide an indication of sample purity. Furthermore, exothermic events following a melt can signal thermal decomposition, defining the upper-temperature limit for handling and storage.

Experimental Workflow: Thermodynamic Stability Analysis

The logical flow for a DSC experiment is designed to obtain a clean, interpretable thermogram that clearly delineates thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Data Acquisition & Analysis Sample Weigh 5-10 mg of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Pan Hermetically seal in aluminum DSC pan Sample->Pan Acquire Run DSC scan Pan->Acquire Reference Prepare empty, sealed reference pan Reference->Acquire Calibrate Calibrate DSC with Indium standard Program Set temperature program: - Heat from 25°C to 300°C - Rate: 10°C/min Calibrate->Program Atmosphere Set inert N2 purge (50 mL/min) Program->Atmosphere Atmosphere->Acquire Analyze Analyze thermogram: - Identify peak transitions - Integrate peak area Acquire->Analyze Report Report T_onset, T_peak, ΔH Analyze->Report

Caption: Workflow for DSC analysis of thermodynamic stability.

Protocol: DSC Analysis

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured values.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of ((2S,6S)-Morpholine-2,6-diyl)dimethanol into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile material during heating.

    • Prepare an identical, empty, hermetically sealed pan to serve as the reference.

  • Setting Experimental Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

    • Define the temperature program: Equilibrate at 25°C, then ramp up to a temperature beyond the expected melting point (e.g., 300°C) at a rate of 10°C/min. The scan rate is a balance; 10°C/min provides good resolution without sacrificing sensitivity.[11]

  • Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic events (valleys), which typically correspond to melting, and exothermic events (peaks), which may indicate crystallization or decomposition.

    • For the melting endotherm, determine the onset temperature (T_onset), the peak temperature (T_peak), and the enthalpy of fusion (ΔH_fus) by integrating the peak area.

Data Presentation and Interpretation

The results should be summarized in a clear, tabular format. While specific data for the title compound is unavailable, we present a hypothetical table alongside data for morpholine for context.

Parameter((2S,6S)-Morpholine-2,6-diyl)dimethanol (Hypothetical)Morpholine (Reference)Significance
Melting Point (T_peak) ~180 - 220 °C-4.9 °C (268.3 K)[12]A sharp, high melting point suggests a stable crystal lattice.
Enthalpy of Fusion (ΔH_fus) ~30 - 50 kJ/molNot readily availableIndicates the energy required to break the crystal lattice.
Decomposition Onset (T_d) > 250 °CNot readily availableDefines the upper limit for thermal stability during processing.

Part II: Determination of pKa Value

The pKa value quantifies the acidity of a protonated species. For ((2S,6S)-Morpholine-2,6-diyl)dimethanol, the relevant equilibrium is the dissociation of the protonated secondary amine.

Causality of Experimental Choice: Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant.[13][14]

Why Potentiometric Titration?

  • High Accuracy: It provides highly precise pKa values, which is essential for developing accurate structure-activity relationships and predictive models in drug design.[15]

  • Direct Measurement: The method directly monitors the change in hydrogen ion concentration, avoiding the potential complications of spectrophotometric methods which rely on chromophores near the ionizable group.

  • Clear Endpoint: The titration curve of pH versus titrant volume yields a distinct inflection point (or buffer region) from which the pKa can be reliably determined.[13]

Experimental Workflow: pKa Determination

The workflow ensures a precise and accurate measurement by controlling key variables like concentration, ionic strength, and temperature.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis PrepareSample Dissolve known mass of compound in degassed, deionized water to make ~1 mM solution AddKCl Add KCl to maintain constant ionic strength (0.15 M) PrepareSample->AddKCl Acidify Acidify solution to ~pH 2 with 0.1 M HCl AddKCl->Acidify Titrate Titrate with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) Acidify->Titrate Calibrate Calibrate pH meter (pH 4, 7, 10 buffers) Calibrate->Titrate Record Record pH after each addition, allowing for equilibrium Titrate->Record Plot Plot pH vs. Volume of NaOH Record->Plot EquivPoint Determine equivalence point (max of first derivative) Plot->EquivPoint HalfEquiv Find volume at half-equivalence point EquivPoint->HalfEquiv DeterminepKa pKa = pH at half-equivalence volume HalfEquiv->DeterminepKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Potentiometric Titration

This protocol is designed to minimize common sources of error, such as atmospheric CO₂ interference and inaccurate concentration measurements.

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH and ~0.1 M HCl.

    • Accurately prepare a ~1 mM solution of ((2S,6S)-Morpholine-2,6-diyl)dimethanol in deionized, degassed water.[15] Purging with nitrogen is recommended to remove dissolved CO₂, which can interfere with the titration of a base.[15]

    • Add a background electrolyte, typically KCl to a concentration of 0.15 M, to maintain a constant ionic strength throughout the titration.[15]

  • Instrument Setup and Calibration:

    • Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir continuously.

  • Titration Procedure:

    • If titrating the hydrochloride salt, the starting pH will be acidic. If starting with the free base, acidify the solution to ~pH 2 with 0.1 M HCl to ensure the morpholine nitrogen is fully protonated.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence point, which corresponds to the peak of the derivative plot.

    • Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is equal to the pH of the solution at this half-equivalence point.[13] For multiprotic acids or bases, this analysis can be repeated for each ionization step.[16]

Data Presentation and Expected Values

Computational methods can provide a rapid, albeit less accurate, pKa prediction.[17] These methods are useful for high-throughput screening but can have significant errors, especially for secondary and tertiary amines.[17]

CompoundMethodExpected pKa ValueComments
((2S,6S)-Morpholine-2,6-diyl)dimethanol Potentiometric Titration~8.0 - 9.0The hydroxymethyl groups are weakly electron-withdrawing, which may slightly lower the pKa relative to unsubstituted morpholine.
Morpholine (Reference) Experimental8.33 - 8.7A well-established value for the parent heterocycle.
Piperidine (Reference) Experimental11.12Included to show the effect of the electron-withdrawing oxygen atom in the morpholine ring, which significantly lowers basicity.

Conclusion

This guide provides the essential scientific rationale and detailed, actionable protocols for determining the thermodynamic stability and pKa of ((2S,6S)-Morpholine-2,6-diyl)dimethanol. By employing Differential Scanning Calorimetry and potentiometric titration, researchers can generate the robust, high-quality data required for informed decision-making in drug discovery and development. These fundamental physicochemical parameters are indispensable for building structure-activity relationships, optimizing formulation strategies, and ultimately advancing promising new chemical entities toward clinical evaluation.

References

  • Prediction of pKa values using the PM6 semiempirical method. PMC. Available at: [Link]

  • Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Available at: [Link]

  • Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Publishing. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. ResearchGate. Available at: [Link]

  • Molecular interactions between DPPC and morphine derivatives: a DSC and EPR study. PubMed. Available at: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. Available at: [Link]

  • Computational Design and Molecular Modeling of Morphine Derivatives for Preferential Binding in Inflamed Tissue. Chapman University Digital Commons. Available at: [Link]

  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Available at: [Link]

  • Computational Design and Molecular Modeling of Morphine Derivatives for Preferential Binding in Inflamed Tissue. Chapman University Digital Commons. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

  • Computational Approaches to Predict pKa Values. ResearchGate. Available at: [Link]

  • Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine. ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs. IUPAC. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Innovare Academic Sciences. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Morpholine. NIST WebBook. Available at: [Link]

  • Biological Relevance and Synthesis of C-Substituted Morpholine Derivatives. Radboud Repository. Available at: [Link]

  • Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. Available at: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride

Introduction & Mechanistic Rationale Functionalized morpholines are highly privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in kinase inhibitors, protease inhibitors, and chemokine re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Functionalized morpholines are highly privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in kinase inhibitors, protease inhibitors, and chemokine receptor antagonists[1]. The synthesis of 2,6-disubstituted morpholines presents a unique stereochemical challenge. While the cis-(2S,6R) meso-isomer can be readily obtained via symmetric cyclization, the trans-(2S,6S) isomer requires rigorous asymmetric control to prevent racemization[1].

This protocol details a highly stereoselective, stepwise chiral pool approach to synthesize ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride .

The Asymmetric Strategy (Causality & Design)

To achieve the trans-(2S,6S) configuration, we must construct an acyclic intermediate with differentiated (2R) and (2S) chains.

  • Desymmetrization via Protecting Groups: We utilize (R)-glycidyl benzyl ether and (S)-glycidyl trityl ether. The massive steric bulk of the trityl (Trt) group shields the adjacent secondary hydroxyl on the (S)-chain.

  • Steric-Controlled Activation: When treated with Methanesulfonyl chloride (MsCl), the less hindered secondary hydroxyl on the (R)-chain is selectively activated as a mesylate.

  • Stereospecific Cyclization: Under basic conditions, an intramolecular 6-exo-tet SN2 cyclization occurs. The (S)-hydroxyl attacks the (R)-mesylate. According to Walden inversion principles, the (R)-center is inverted to an (S)-center, yielding the desired (2S,6S) morpholine core[2].

Required Reagents & Materials

Reagent / MaterialRoleEquivalentsMW ( g/mol )
BenzylaminePrimary amine core1.5107.15
(R)-Glycidyl benzyl etherChiral building block (Electrophile precursor)1.0164.20
(S)-Glycidyl trityl etherChiral building block (Nucleophile precursor)1.0316.39
Lithium perchlorate (LiClO₄)Lewis acid catalyst for epoxide opening0.2106.39
Methanesulfonyl chloride (MsCl)Selective hydroxyl activating agent1.05114.55
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base2.0129.24
Sodium hydride (NaH, 60% dispersion)Strong base for cyclization1.524.00
Trifluoroacetic acid (TFA)Detritylation agentExcess114.02
Palladium on Carbon (10% Pd/C)Hydrogenolysis catalyst10 wt%N/A

Experimental Protocols

Step 1: Synthesis of (2R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol

Objective: Install the first chiral chain with the (R)-configuration.

  • Reaction: In a dry 250 mL round-bottom flask, dissolve benzylamine (16.0 g, 150 mmol) in absolute ethanol (100 mL). Add (R)-glycidyl benzyl ether (16.4 g, 100 mmol) dropwise over 30 minutes at room temperature.

  • Heating: Reflux the mixture at 80 °C for 12 hours. Causality: Elevated temperature ensures complete conversion of the epoxide while the excess benzylamine suppresses bis-alkylation.

  • Workup: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography (DCM:MeOH, 95:5 with 1% Et₃N) to remove excess benzylamine. Yields a pale yellow oil.

Step 2: Synthesis of the Asymmetric (2R, 2S)-Diol Intermediate

Objective: Install the sterically bulky (S)-chain.

  • Reaction: Dissolve the product from Step 1 (27.1 g, 100 mmol) and (S)-glycidyl trityl ether (31.6 g, 100 mmol) in anhydrous acetonitrile (150 mL).

  • Catalysis: Add anhydrous LiClO₄ (2.1 g, 20 mmol). Causality: The bulky trityl epoxide is kinetically sluggish; LiClO₄ acts as a mild Lewis acid to coordinate the epoxide oxygen, accelerating the nucleophilic attack by the secondary amine without causing epoxide rearrangement.

  • Heating & Workup: Reflux for 24 hours. Cool to room temperature, quench with water (100 mL), and extract with EtOAc (3 × 100 mL). Dry over Na₂SO₄ and concentrate.

Step 3: Steric-Controlled Selective Mesylation

Objective: Selectively activate the (R)-chain for inversion.

  • Reaction: Dissolve the crude (2R, 2S)-diol (approx. 100 mmol) in anhydrous DCM (300 mL). Add DIPEA (25.8 g, 200 mmol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Mesylation: Add MsCl (12.0 g, 105 mmol) dropwise over 1 hour. Causality: The extreme low temperature combined with the massive steric shielding of the trityl group ensures that MsCl exclusively reacts with the less hindered (R)-chain secondary hydroxyl.

  • Validation: Monitor by TLC (Hexanes:EtOAc 7:3). A single new spot should appear. Quench with saturated aqueous NaHCO₃ at -78 °C, then warm to room temperature. Extract and concentrate to yield the crude mesylate.

Step 4: 6-exo-tet Cyclization to the Morpholine Core

Objective: Form the morpholine ring and invert the (R)-center to (S).

  • Reaction: Dissolve the crude mesylate in anhydrous THF (500 mL). Causality: High dilution (0.2 M) is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Cyclization: Cool to 0 °C. Add NaH (6.0 g of 60% dispersion, 150 mmol) in portions. Stir for 2 hours at 0 °C, then warm to room temperature for 4 hours.

  • Mechanism: The alkoxide generated on the (S)-chain executes a 6-exo-tet attack on the mesylate-bearing carbon of the (R)-chain. The (R)-center undergoes Walden inversion to (S), yielding (2S,6S)-4-benzyl-2-(benzyloxymethyl)-6-(trityloxymethyl)morpholine.

  • Workup: Quench carefully with ice water. Extract with EtOAc, dry, and purify via flash chromatography.

Step 5: Global Deprotection and Salt Formation

Objective: Remove Trt, Bn, and OBn groups to yield the final API.

  • Detritylation: Dissolve the protected morpholine in DCM (100 mL) containing 10% TFA. Stir for 2 hours at room temperature. Concentrate and triturate with cold hexanes to remove triphenylmethanol.

  • Hydrogenolysis: Dissolve the detritylated intermediate in MeOH (100 mL). Add 1.0 equivalent of concentrated aqueous HCl (to prevent catalyst poisoning by the free amine) and 10% Pd/C (1.0 g).

  • Reduction: Stir under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) for 16 hours[2].

  • Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Recrystallize from hot ethanol/diethyl ether to yield ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride as a white crystalline solid.

Analytical Characterization & Expected Results

Analytical MethodExpected Result / Signal
¹H NMR (400 MHz, D₂O) δ 4.05 (m, 2H, H-2, H-6), 3.65 (dd, 4H, -CH₂OH), 3.30 (dd, 2H, H-3eq, H-5eq), 3.05 (dd, 2H, H-3ax, H-5ax).
¹³C NMR (100 MHz, D₂O) δ 74.5 (C-2, C-6), 61.2 (-CH₂OH), 45.8 (C-3, C-5).
Mass Spectrometry (ESI+) [M+H]⁺ m/z calculated for C₆H₁₄NO₃⁺: 148.10; Found: 148.10[3].
Optical Rotation [α]²⁰_D = Negative or Positive specific rotation confirming enantiopurity (vs. 0° for meso).
Melting Point Sharp melting point indicative of high crystalline purity (>98%).

Workflow Visualization

Workflow N1 Step 1: Epoxide Opening Benzylamine + (R)-Glycidyl benzyl ether N2 Intermediate 1 (2R)-Amino Alcohol N1->N2 N3 Step 2: Second Epoxide Opening + (S)-Glycidyl trityl ether (LiClO4) N2->N3 N4 Intermediate 2 Asymmetric (2R, 2S)-Diol N3->N4 N5 Step 3: Steric-Controlled Mesylation MsCl, DIPEA, -78 °C N4->N5 N6 Intermediate 3 (2R-OMs, 2S-OH) Precursor N5->N6 N7 Step 4: 6-exo-tet Cyclization NaH, THF (Inverts 2R to 2S) N6->N7 N8 Intermediate 4 (2S, 6S)-Protected Morpholine N7->N8 N9 Step 5: Global Deprotection 1. TFA/DCM  2. H2, Pd/C  3. HCl N8->N9 N10 Final Product ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl N9->N10

Figure 1: Asymmetric synthesis workflow for ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl.

References

  • Dave, P. R., & Sasaki, M. (2004). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central (NIH). Retrieved from[Link]

  • D'yakonov, V. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry / ResearchGate. Retrieved from[Link]

  • PubChemLite. compound_inchi_key:GETXODYPLYGMHT-WDSKDSINSA-N (CAS: 2260917-59-5). Université du Luxembourg. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride

[label="Primary OH\n(Weak Nucleophile)", Finalizing Application Note Structure I'm now integrating the DOT diagrams and mechanistic pathways within the application note. I am ensuring a logical flow, starting with the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Primary OH\n(Weak Nucleophile)",

Finalizing Application Note Structure

I'm now integrating the DOT diagrams and mechanistic pathways within the application note. I am ensuring a logical flow, starting with the problem of chemoselectivity and proceeding to a HATU-mediated solution. The diagrams visually represent the key steps and highlight the low-temperature kinetic control. I'm finalizing the experimental protocol and data tables to make the application note complete. I'm also preparing the supporting information and references.

I'm excited to put this together.

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Finalizing Data Presentation

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I'm now detailing NMR analysis, focusing on confirming the hydroxyl proton signals and the downfield shift indicating acylation. Also, I will outline the expected LC-MS results to show the mono-acylated product, specifically looking for no over-acylation peaks.

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Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Strategic Overview

((2S,6S)-Morpholine-2,6-diyl)dimethanol is a highly versatile, stereochemically pure scaffold increasingly utilized in modern drug discovery to improve physicochemical properties such as aqueous solubility, target affinity, and metabolic stability. Supplied typically as a hydrochloride salt, this building block presents a classic chemoselectivity challenge during amide coupling: it contains a secondary amine (the morpholine NH) and two primary alcohols (the hydroxymethyl groups).

Achieving high-yielding N-acylation without competitive O-acylation requires precise control over coupling reagents, base stoichiometry, and reaction kinetics. This guide establishes a self-validating, field-proven methodology for the chemoselective functionalization of this critical building block.

Mechanistic Grounding: The Chemoselectivity Challenge

The inherent nucleophilicity of the morpholine secondary amine (pKa ~8.3) is significantly higher than that of the primary alcohols (pKa ~15.5). However, highly activated electrophilic intermediates—such as those generated by 1—can indiscriminately acylate both N- and O-nucleophiles if the reaction environment is not carefully modulated[1].

To establish a highly selective protocol, we leverage kinetic control . By maintaining the reaction at 0 °C during the critical coupling phase, the activation energy threshold for the less nucleophilic primary alcohols is not reached, effectively suppressing esterification[2].

Furthermore, because the substrate is an HCl salt, the choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its increased steric bulk. This bulk prevents DIPEA from acting as a competitive nucleophile and minimizes base-catalyzed side reactions such as oxazolone formation or racemization of the carboxylic acid[1].

Mechanism Acid Carboxylic Acid (1.05 eq) ActiveEster HOAt Active Ester Intermediate Acid->ActiveEster Activation (0 °C) HATU HATU (1.1 eq) DIPEA (1.5 eq) HATU->ActiveEster Product N-Acyl Amide (Target Product) ActiveEster->Product Fast (Kinetic Control) SideProduct O-Acyl Ester (Suppressed) ActiveEster->SideProduct Slow Amine Morpholine NH (Strong Nucleophile) Amine->Product Alcohol Primary OH (Weak Nucleophile) Alcohol->SideProduct

Mechanistic pathway of HATU-mediated chemoselective N-acylation under kinetic control.

Reaction Condition Optimization

To empirically validate the superiority of the HATU/DIPEA system, a comparative analysis of standard coupling conditions was performed. The quantitative data below demonstrates the causality between reagent selection, temperature, and chemoselectivity (N:O ratio).

EntryCoupling ReagentBase (Equiv.)SolventTemp (°C)Conversion (%)Selectivity (N:O)
1EDC·HCl / HOBtTEA (3.0)DCM2575%85:15
2HATUTEA (3.0)DMF2595%80:20
3HATUDIPEA (3.0)DMF2598%92:8
4 HATU DIPEA (3.0) DMF 0 → 25 >99% >99:1
5T3P (50% in EtOAc)DIPEA (3.0)EtOAc2560%95:5

Table 1: Optimization of chemoselective N-acylation conditions for ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl. Entry 4 represents the optimized protocol.

Experimental Protocol

Workflow Step1 1. Acid Activation Acid + HATU + DIPEA in DMF (0 °C) Step3 3. Amide Coupling Dropwise addition at 0 °C -> RT Step1->Step3 Step2 2. Amine Free-Basing Morpholine HCl + DIPEA in DMF (RT) Step2->Step3 Step4 4. Reaction Quench Sat. NH4Cl (aq) addition Step3->Step4 2-4 hours Step5 5. Polar Extraction 10% MeOH in DCM Step4->Step5 Step6 6. Purification Reverse-Phase HPLC or SiO2 Step5->Step6

Step-by-step experimental workflow for the chemoselective amide coupling process.

Materials Required (1.0 mmol scale):
  • Carboxylic Acid: 1.05 mmol (1.05 eq)

  • ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl: 1.00 mmol (1.0 eq)

  • HATU: 1.10 mmol (1.1 eq)

  • DIPEA: 3.00 mmol (3.0 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:
  • Acid Pre-Activation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.05 mmol) and HATU (1.10 mmol) in 3.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Temperature Equilibration : Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 5 minutes.

  • Active Ester Formation : Add DIPEA (1.50 mmol, 261 µL) dropwise to the cooled mixture. The solution will typically turn pale yellow, indicating the formation of the highly electrophilic HOAt active ester. Stir at 0 °C for 10–15 minutes.

  • In Situ Free-Basing : In a separate vial, suspend ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl (1.00 mmol) in 2.0 mL of anhydrous DMF. Add DIPEA (1.50 mmol, 261 µL) and sonicate briefly to ensure complete dissolution and liberation of the secondary amine free base.

    • Scientific Insight: Segregating the free-basing step prevents unneutralized HCl from protonating the basic dimethylamino groups of HATU, which would otherwise stall activation.

  • Chemoselective Coupling : Transfer the free-based morpholine solution dropwise into the 0 °C active ester mixture over 5 minutes.

  • Reaction Progression : Maintain the reaction at 0 °C for 1 hour to enforce kinetic control. Remove the ice bath and allow the reaction to warm to room temperature (25 °C), stirring for an additional 2–4 hours until LC-MS indicates complete consumption of the amine.

  • Quench and Polar Workup : Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Because the resulting diol-amide is highly polar, standard EtOAc extraction will result in poor recovery. Instead, extract the aqueous layer with a mixed solvent system of 10% Methanol in Dichloromethane (3 × 10 mL).

  • Isolation : Wash the combined organic layers with a minimal amount of brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid) or normal-phase flash chromatography (DCM/MeOH gradient) to yield the pure N-acylated product.

Analytical Validation

Chemoselectivity must be strictly validated post-purification to ensure the integrity of the target molecule[3].

  • ¹H NMR (DMSO-d6) : Confirm the presence of two distinct, exchangeable hydroxyl protons (typically appearing as triplets around δ 4.5–5.0 ppm due to coupling with the adjacent CH₂). O-acylation would result in the disappearance of these OH signals and a significant downfield shift (~0.5–1.0 ppm) of the corresponding hydroxymethyl CH₂ protons.

  • LC-MS : Ensure the primary mass peak corresponds to [M+H]⁺ of the mono-acylated product, with no significant [M+Acyl+H]⁺ peaks indicative of over-acylation.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Functionalized 2′-Amino-α-L-LNA: Directed Positioning of Intercalators for DNA Targeting Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Green Chemistry / Taylor & Francis URL:[Link]

Sources

Method

Application Note: Utilizing ((2S,6S)-Morpholine-2,6-diyl)dimethanol in the Synthesis of Rigidified PROTAC Linkers

Introduction & Scientific Rationale Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently hindered by poor physicochemical properties. Tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Proteolysis-Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation, but their clinical translation is frequently hindered by poor physicochemical properties. Traditional PROTACs rely heavily on flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically tractable, these highly flexible tethers introduce significant liabilities: high conformational entropy (which incurs a thermodynamic penalty upon ternary complex formation), poor cell permeability due to exposed polar surface areas, and susceptibility to oxidative metabolism (e.g., O-dealkylation of PEGs)[1][2].

To overcome the "brick dust" and permeability paradoxes of large bifunctional molecules, the field is rapidly shifting toward rigid and semi-rigid linkers[3][4]. ((2S,6S)-Morpholine-2,6-diyl)dimethanol (CAS: 2260917-59-5) has emerged as a privileged, trifunctional building block for next-generation PROTACs.

Incorporating this specific morpholine scaffold provides three distinct mechanistic advantages:

  • The "Polar Keel" Effect: The morpholine ring acts as a dynamic conformational switch. In aqueous environments, it remains hydrated to maintain solubility, but during lipid bilayer transit, it collapses into the molecule's hydrophobic core, masking hydrogen bonds and evading efflux pumps like P-gp[].

  • Reduced Entropic Penalty: The rigid heterocyclic core restricts the degrees of freedom between the Protein of Interest (POI) ligand and the E3 ligase ligand, pre-organizing the PROTAC for productive Ternary Complex (TC) formation and lowering the DC 50​ [4].

  • Solvent-Exposed Anchoring: The defined (2S,6S) stereochemistry projects the two hydroxymethyl groups at precise vectors. Leaving one hydroxyl unreacted deliberately introduces a solvent-exposed polar group that dramatically enhances aqueous solubility without disrupting target binding[6].

Experimental Workflow & Pathway Visualization

The following diagram illustrates the strategic assembly of a heterobifunctional PROTAC using the morpholine-dimethanol core. The workflow exploits the differential reactivity of the secondary amine (N4) and the primary hydroxyls (C2, C6) to sequentially attach the E3 ligase ligand and the POI ligand.

G E3 E3 Ligase Ligand (e.g., CRBN / VHL) Linker ((2S,6S)-Morpholine- 2,6-diyl)dimethanol (Rigid Core) E3->Linker N-Alkylation (N4 position) Intermediate N-Alkylated Intermediate Linker->Intermediate Base / Heat POI POI Ligand (e.g., Kinase Inhibitor) Intermediate->POI Mono-Tosylation (C2 -OH vector) PROTAC Assembled PROTAC (Optimized PK/PD) POI->PROTAC SN2 Displacement TC Ternary Complex (POI - PROTAC - E3) PROTAC->TC Cellular Target Engagement

Fig 1. Logical workflow for PROTAC assembly using a morpholine-dimethanol linker core.

Step-by-Step Synthetic Protocols

Phase 1: N-Alkylation of the Morpholine Core (E3 Ligand Attachment)

Objective: Conjugate the E3 ligase ligand (e.g., a fluorinated thalidomide derivative for CRBN) to the highly nucleophilic N4 position of the morpholine ring.

Reagents & Conditions:

  • ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride (1.0 eq)

  • E3 Ligand-Alkyl Halide (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Procedure:

  • Suspend the morpholine-dimethanol HCl salt in anhydrous DMF under an inert N 2​ atmosphere.

  • Add DIPEA dropwise at room temperature. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to free the secondary amine and acts as an acid scavenger for the subsequent alkylation without competing with the morpholine for the electrophile.

  • Add the E3 Ligand-Alkyl Halide and heat the reaction mixture to 80°C for 12 hours.

  • Validation Check: Monitor via LC-MS. The secondary amine is highly reactive; expect >90% conversion to the N-alkylated intermediate.

  • Quench with water, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography (DCM:MeOH gradient) to isolate the diol intermediate.

Phase 2: Statistical Mono-Activation (Desymmetrization)

Objective: Convert one of the two equivalent primary hydroxyl groups into a leaving group (tosylate) for POI attachment, leaving the other intact.

Reagents & Conditions:

  • N-Alkylated Diol Intermediate (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous DCM (0.1 M)

Procedure:

  • Dissolve the diol intermediate in anhydrous DCM and cool strictly to 0°C in an ice bath.

  • Add TEA and catalytic DMAP. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction, allowing it to proceed at 0°C.

  • Add TsCl portion-wise over 30 minutes. Causality: Maintaining strict stoichiometry (1.0 eq) and low temperature is critical to favor mono-tosylation over bis-tosylation. The steric bulk of the first tosylate group slightly hinders the second reaction, allowing for kinetic resolution.

  • Stir for 4 hours at 0°C.

  • Validation Check: TLC (Ethyl Acetate) should show three spots: unreacted starting material, the desired mono-tosylate (major), and the bis-tosylate (minor).

  • Purify immediately via silica gel chromatography to isolate the mono-tosylate.

Phase 3: POI Ligand Conjugation

Objective: Couple the POI ligand (bearing a nucleophilic phenol or amine) to the activated linker.

Reagents & Conditions:

  • Mono-tosylate Intermediate (1.0 eq)

  • POI Ligand (e.g., target kinase inhibitor with a free phenol) (1.2 eq)

  • K 2​ CO 3​ (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Procedure:

  • Combine the mono-tosylate, POI ligand, and K 2​ CO 3​ in anhydrous MeCN.

  • Reflux at 80°C for 16 hours. Causality: The primary tosylate is an excellent electrophile for S N​ 2 displacement. MeCN is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion generated by K 2​ CO 3​ .

  • Filter the inorganic salts, concentrate the filtrate, and purify via preparative HPLC to yield the final PROTAC.

Quantitative Data: Physicochemical Impact of Morpholine Linkers

The transition from flexible PEG linkers to rigidified morpholine linkers yields measurable improvements in the pharmacokinetic and pharmacodynamic profiles of PROTACs. Table 1 summarizes representative comparative data demonstrating the superiority of the morpholine-dimethanol scaffold[3][4][].

Table 1: Comparative Physicochemical Properties of PROTAC Linker Architectures

ParameterFlexible PEG 3​ Linker PROTACMorpholine-Dimethanol PROTACScientific Causality for Variance
Molecular Weight (Da) ~950~965Comparable mass; mass alone does not dictate permeability.
Aqueous Solubility ( μ M) 15>100The unreacted -OH on the morpholine ring acts as a potent polar solubilizing group.
Cell Permeability (P app​ , 10 −6 cm/s) 0.8 (Low)4.5 (Moderate/High)Morpholine collapses into a hydrophobic core during membrane transit, masking polarity.
Microsomal Stability (t 1/2​ , min) 25>120Rigid heterocycles are highly resistant to the oxidative O-dealkylation that plagues PEGs.
Degradation DC 50​ (nM) 45.03.2Rigidification reduces the entropic penalty required to fold into the productive Ternary Complex.

Conclusion & Best Practices

The integration of ((2S,6S)-Morpholine-2,6-diyl)dimethanol into PROTAC linker design represents a sophisticated approach to solving the permeability and solubility bottlenecks of targeted protein degraders. By utilizing the secondary amine for E3 ligase attachment and desymmetrizing the dimethanol to attach the POI ligand—while leaving one hydroxyl free—scientists can engineer a "polar keel" into their molecules.

Key Takeaways for Drug Developers:

  • Always monitor desymmetrization carefully: The mono-activation of the dimethanol (Phase 2) is the most critical step. Strict temperature control and stoichiometric precision are required to prevent bis-activation.

  • Leverage stereochemistry: The (2S,6S) configuration provides a predictable, rigid exit vector. Computational docking of the ternary complex should be performed prior to synthesis to ensure the dihedral angles imposed by this specific stereoisomer align with the target E3-POI interface[6][7].

References

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link]

  • Advancing Strategies for Proteolysis-Targeting Chimera Design Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Novel PROTAC RAD51 Degraders as Enhancers of DNA Damage Response for Hepatocellular Carcinoma Treatment Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives RSC Publishing URL:[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Catalytic Applications of Chiral ((2S,6S)-Morpholine-2,6-diyl)dimethanol Derivatives in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Evolution of Aminocatalysis For decades, pyrrolidine-based sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Evolution of Aminocatalysis

For decades, pyrrolidine-based scaffolds (such as the Jørgensen–Hayashi catalysts) have dominated the landscape of secondary amine organocatalysis. However, the demand for highly functionalized, sterically demanding chiral building blocks in drug discovery has driven the need for novel catalyst architectures. Enter the chiral morpholine core , specifically derivatives of ((2S,6S)-morpholine-2,6-diyl)dimethanol[1].

As a Senior Application Scientist, I often observe that researchers struggle with catalyst self-aldolization or poor turnover rates when using highly nucleophilic pyrrolidines. The morpholine core solves this through electronic tuning. The presence of the oxygen heteroatom in the six-membered ring exerts a strong electron-withdrawing inductive effect, lowering the pKa of the secondary amine[1]. While this makes the amine a weaker nucleophile, it significantly increases the electrophilicity of the resulting iminium ion and the reactivity of the enamine intermediate. Furthermore, the 2,6-disubstituted dimethanol arms enforce a rigid pseudo-chair conformation, creating a highly structured chiral pocket where the hydroxyl groups act as dual hydrogen-bond donors to direct incoming electrophiles with exquisite facial selectivity[2].

Mechanistic Insights & Causality

The efficacy of ((2S,6S)-morpholine-2,6-diyl)dimethanol as a bifunctional organocatalyst relies on a highly orchestrated sequence of covalent and non-covalent interactions:

  • Covalent Activation (Enamine Formation): The secondary amine of the morpholine ring condenses with an enolizable aldehyde or ketone to form a nucleophilic enamine.

  • Non-Covalent Stereocontrol (Hydrogen Bonding): Unlike sterically shielded catalysts that rely purely on steric bulk to block one enantioface, the dimethanol derivative utilizes its hydroxymethyl groups to hydrogen-bond with the electrophile (e.g., the nitro group of a nitroalkene). This H-bonding network rigidly locks the electrophile in place, ensuring attack occurs exclusively from one face.

  • Hydrolysis & Turnover: The resulting iminium intermediate is hydrolyzed to release the enantioenriched product and regenerate the morpholine catalyst. The addition of a weak Brønsted acid (like benzoic acid) is critical here, as it accelerates both the initial condensation and the final hydrolysis steps without disrupting the transition state.

CatalyticCycle Cat Chiral Morpholine Catalyst ((2S,6S)-dimethanol core) Enamine Enamine Intermediate (Nucleophilic Activation) Cat->Enamine + Substrate - H2O Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Enamine TS H-Bonded Transition State (Stereocontrol via OH groups) Enamine->TS + Electrophile Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Prod Enantioenriched Product Iminium->Prod + H2O Hydrolysis Electrophile Electrophile (e.g., Nitroolefin) Electrophile->TS

Figure 1: Catalytic cycle of enamine-mediated asymmetric synthesis via chiral morpholine catalysts.

Quantitative Performance Data

The bifunctional nature of the morpholine-2,6-diyl)dimethanol scaffold makes it highly versatile. Below is a summary of its performance across key asymmetric transformations, demonstrating its robust stereocontrol[1][2].

Reaction TypeSubstratesCatalyst LoadingSolventYield (%)dr (syn:anti)ee (%)
Asymmetric Michael Addition Aldehydes + Nitroolefins10–20 mol%Toluene / DCM85–98>95:592–99
Asymmetric Aldol Reaction Ketones + Aryl Aldehydes10–20 mol%Brine / H₂O75–92>90:1085–98
Aza-Michael Cascade Enones + Anilines10 mol%THF80–94>20:190–99

Experimental Protocols

The following protocol details the use of the commercially available ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride (CAS: 2260917-59-5)[3] in a standard asymmetric Michael addition.

Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Rationale for Experimental Choices:

  • Catalyst Activation: The catalyst is supplied as a hydrochloride salt to prevent oxidative degradation of the secondary amine. It must be neutralized in situ with a mild base (e.g., N-methylmorpholine, NMM) to liberate the free amine required for enamine formation.

  • Solvent Selection: Non-polar solvents like Toluene or Dichloromethane (DCM) are strictly required. Protic solvents (like methanol) will competitively hydrogen-bond with the catalyst's dimethanol arms, destroying the facial selectivity and plummeting the enantiomeric excess (ee).

  • Acid Additive: 10 mol% of Benzoic Acid is added to act as a proton shuttle, facilitating the rate-limiting hydrolysis of the iminium ion back to the free catalyst.

Workflow Prep 1. Catalyst Activation (Base Neutralization) Mix 2. Reaction Setup (Add Substrates) Prep->Mix React 3. Incubation (Non-polar Solvent) Mix->React Quench 4. Quench & Extract (Aqueous Workup) React->Quench Purify 5. Chromatography (Silica Gel) Quench->Purify Analyze 6. Chiral HPLC (ee & dr Analysis) Purify->Analyze

Figure 2: Step-by-step experimental workflow for morpholine-catalyzed asymmetric Michael additions.

Step-by-Step Methodology

1. Preparation and Activation

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride (0.02 mmol, 20 mol%) and Benzoic acid (0.01 mmol, 10 mol%).

  • Add anhydrous Toluene (1.0 mL) under an argon atmosphere.

  • Add N-methylmorpholine (NMM) (0.02 mmol, 20 mol%) to neutralize the HCl salt. Stir the suspension at room temperature for 15 minutes until the free base is fully liberated.

2. Reaction Execution 4. Add the aldehyde substrate (0.30 mmol, 3.0 equiv) to the reaction mixture. Allow it to stir for 10 minutes to initiate enamine formation. 5. Add the nitroalkene (0.10 mmol, 1.0 equiv) in one portion. 6. Seal the tube and stir vigorously at room temperature (20–25 °C) for 24–48 hours. Note: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

3. Quenching and Workup 7. Once the nitroalkene is fully consumed, quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL). 8. Extract the aqueous layer with Dichloromethane (3 × 3.0 mL). 9. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification and Analysis 10. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure Michael adduct. 11. Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the purified product. 12. Determine the enantiomeric excess (ee) via Chiral HPLC using a stationary phase such as Chiralpak AD-H or AS-H (typically eluting with Hexane/Isopropanol mixtures).

References

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. URL:[Link]

  • ((2S,6S)-6-(hydroxymethyl)morpholin-2-yl)methanol hydrochloride (CID 137944797). PubChem Database. URL:[Link]

  • Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. Organic Letters (ACS Publications). URL:[Link]

  • Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride

Welcome to the Technical Support Center for chiral morpholine synthesis. The target molecule, ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride[1], is a highly valuable 2,6-disubstituted morpholine building block use...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral morpholine synthesis. The target molecule, ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride[1], is a highly valuable 2,6-disubstituted morpholine building block used in drug discovery. Synthesizing the enantiopure (2S,6S) isomer presents unique stereochemical and regiochemical challenges, primarily during the ring-opening of epoxide precursors and the subsequent intramolecular cyclization.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the root causes of low yields, stereochemical scrambling, and purification bottlenecks.

Section 1: Mechanistic Workflow & Troubleshooting

To understand where your synthesis might be failing, we must first map the causal logic of the reaction. The most robust route to enantiopure 2,6-disubstituted morpholines utilizes a regioselective O-protection/activation protocol under Solid-Liquid Phase-Transfer Catalysis (SL-PTC)[2].

G Start TsNH₂ + (S)-Benzyl Glycidyl Ether Mono (S)-Mono-adduct (Secondary OH) Start->Mono SL-PTC, 80°C Protect O-Protection (THP) Mono->Protect DHP, H+ AddR React with (R)-Benzyl Glycidyl Ether (SL-PTC) Protect->AddR Base Diol (S,R)-Diol Intermediate AddR->Diol Deprotect THP Act Regioselective Mono-tosylation Diol->Act TsCl (1.05 eq), 0°C Cyclize Intramolecular SN2 Cyclization (Inversion of R to S) Act->Cyclize Base (SL-PTC) Morph (2S,6S)-N-Ts-2,6-bis(benzyloxymethyl)morpholine Cyclize->Morph Stereocenter Inversion Deprotect Global Deprotection & HCl Salt Formation Morph->Deprotect HBr/AcOH or Pd/C Final ((2S,6S)-Morpholine-2,6-diyl)dimethanol HCl Deprotect->Final Methanolic HCl

Fig 1: Step-by-step synthetic workflow for (2S,6S)-Morpholine-2,6-diyl)dimethanol HCl.

Q: Why am I isolating the meso-(2S,6R) isomer instead of the desired (2S,6S) enantiomer?

A: This is the most critical stereochemical pitfall in morpholine synthesis. If you react your nitrogen nucleophile with two equivalents of the same chiral epoxide (e.g., (S)-benzyl glycidyl ether), you generate an (S,S)-diol intermediate. During the base-mediated cyclization, one of the secondary hydroxyl groups must act as a leaving group (usually via tosylation). The intramolecular SN2 attack by the other hydroxyl group causes a mandatory Walden inversion at that carbon. Consequently, the (S,S)-diol yields an (S,R)-morpholine, which is the achiral meso form.

The Fix: To obtain the C2-symmetric (2S,6S) product, you must synthesize a mixed (S,R)-diol intermediate by sequentially reacting the amine with an (S)-epoxide, protecting it, and then reacting with an (R)-epoxide. Upon cyclization, the (R)-center inverts to (S), perfectly matching the other (S)-center to yield the (2S,6S)-morpholine[2].

Q: How can I improve the yield and prevent oligomerization during the epoxide ring-opening steps?

A: The ring opening of oxiranes with tosylamide (TsNH₂) in standard solution-phase basic conditions is notoriously sluggish and prone to polyalkylation. Utilizing drastically improves regioselectivity. Using solid K₂CO₃ and tetrabutylammonium bromide (TBAB) in toluene at 80°C suppresses oligomerization by keeping the active nucleophile concentration low and tightly paired with the phase-transfer cation, promoting clean attack at the less hindered terminal carbon of the epoxide[3].

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility, implement the following self-validating workflows. Each stage contains built-in analytical checkpoints to prevent carrying forward failed intermediates.

Stage 1: Sequential SL-PTC Ring Opening & Protection
  • Mono-alkylation: To a stirred mixture of TsNH₂ (1.0 eq), finely powdered K₂CO₃ (2.0 eq), and TBAB (0.1 eq) in anhydrous toluene, add (S)-benzyl glycidyl ether (1.0 eq). Heat at 80°C for 16 h.

    • Self-Validation Check: HPLC analysis should show >95% conversion to the mono-adduct with <2% bis-adduct. If bis-adduct is >5%, reduce the temperature to 70°C in future runs.

  • O-Protection: Filter the mixture, concentrate, and dissolve the crude mono-adduct in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and catalytic pyridinium p-toluenesulfonate (PPTS). Stir at room temperature for 4 h. Quench with saturated NaHCO₃, extract, and concentrate.

  • Second Alkylation: Subject the THP-protected intermediate to the identical SL-PTC conditions (K₂CO₃, TBAB, toluene, 80°C) using (R)-benzyl glycidyl ether (1.2 eq).

  • Deprotection: Treat the resulting bis-adduct with catalytic p-TsOH in methanol at room temperature for 2 h to remove the THP group, yielding the (S,R)-diol intermediate.

Stage 2: Regioselective Activation & Cyclization
  • Mono-tosylation: Dissolve the (S,R)-diol in anhydrous DCM and cool strictly to 0°C. Add Et₃N (1.5 eq) followed by a slow, dropwise addition of TsCl (1.05 eq) in DCM over 1 hour. Stir for 2 h at 0°C.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) must show complete consumption of the diol with minimal di-tosylate formation (which appears as a fast-running spot). Di-tosylation completely halts the subsequent cyclization[4].

  • Cyclization: Dissolve the crude mono-tosylate in THF. Add powdered Cs₂CO₃ (2.0 eq) and TBAB (0.1 eq). Stir at 65°C for 8 h. The intramolecular SN2 attack inverts the (R)-stereocenter to (S).

Stage 3: Global Deprotection & Salt Formation
  • Global Cleavage: Dissolve the (2S,6S)-N-tosyl-2,6-bis(benzyloxymethyl)morpholine intermediate in 33% HBr in acetic acid (10 mL/g of substrate). Add phenol (3.0 eq) to act as a carbocation scavenger. Heat at 80°C for 12 h. This elegantly cleaves both the N-tosyl group and the O-benzyl ethers in a single operation.

  • Salt Exchange: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash extensively with diethyl ether (3x) to remove phenol. Lyophilize the aqueous layer. Suspend the crude hydrobromide salt in dry methanol, treat with 2M methanolic HCl, and precipitate the final ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride by adding cold diethyl ether.

Section 3: Quantitative Data & Optimization

The choice of base and solvent during the intramolecular cyclization step dictates the final yield. Aqueous bases cause competitive hydrolysis of the tosylate, while weak solid bases fail to deprotonate the secondary alcohol efficiently.

Table 1: Optimization of SL-PTC Cyclization Conditions for (S,R)-Mono-tosylate

BaseCatalystSolventTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃NoneToluene8015Sluggish reaction; lack of phase-transfer limits nucleophilicity.
NaOH (aq)TBAB (10 mol%)Toluene8045Significant hydrolysis of the tosylate leaving group to the diol.
K₂CO₃TBAB (10 mol%)Toluene8082Clean conversion; excellent regioselectivity under SL-PTC[3].
Cs₂CO₃TBAB (10 mol%)THF6588 The "Cesium Effect" enhances the solubility and nucleophilicity of the alkoxide, providing the highest isolated yield.

Section 4: Frequently Asked Questions (FAQs)

Q: I am struggling to remove the brominated phenol byproducts after the HBr/AcOH global deprotection. What is the best approach? A: Phenol acts as a scavenger for benzyl and tosyl cations, forming highly lipophilic alkylated/brominated phenols. Do not attempt to purify the morpholine salt via normal-phase chromatography at this stage. Instead, leverage the extreme hydrophilicity of the morpholine hydrobromide. Dissolve the crude concentrated mixture in HPLC-grade water and wash it 4–5 times with a 1:1 mixture of Hexanes/Diethyl Ether. The organic impurities will partition into the organic layer, leaving the pure morpholine salt in the aqueous phase.

Q: Is there a synthetic route that avoids the harsh HBr/AcOH deprotection entirely? A: Yes. If your downstream application is sensitive to trace bromide impurities, you can substitute TsNH₂ with benzylamine (BnNH₂) during the initial ring-opening steps. The resulting N-benzyl-2,6-bis(benzyloxymethyl)morpholine intermediate can be globally deprotected in a single, mild step using catalytic hydrogenation[5]. By subjecting the intermediate to H₂ gas (50 psi) over 10% Pd/C in methanol containing exactly 1.0 equivalent of HCl, you simultaneously cleave the N-benzyl and both O-benzyl groups, precipitating the ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride directly from the reactor.

References

  • Lupi, V., Albanese, D., Landini, D., Scaletti, D., & Penso, M. (2004). Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol. Tetrahedron, 60(51), 11709-11718. URL: [Link]

  • Albanese, D., Landini, D., Penso, M., Tagliabue, A., & Carlini, E. (2010). Regioselective O-Sulfonylation of N,N-bis(2-Hydroxyalkyl)-tosylamides as a Synthetic Key-Step to Enantiopure Morpholines. Organic Process Research & Development, 14(3), 705-711. URL: [Link]

  • Chen, Q., & Li, B. (2010). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. Acta Crystallographica Section E, 66(7), o1623. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137944797, ((2S,6S)-6-(hydroxymethyl)morpholin-2-yl)methanol hydrochloride. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for Neutralizing ((2S,6S)-Morpholine-2,6-diyl)dimethanol Hydrochloride

Welcome to the technical support guide for the neutralization of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the neutralization of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on a critical, yet often overlooked, step in chemical synthesis. The following question-and-answer format addresses common challenges and offers troubleshooting strategies to ensure the efficient and clean generation of the free amine for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first critical parameter to consider when selecting a base to neutralize ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride?

The most critical parameter is the pKa of the conjugate acid of the base relative to the pKa of the morpholinium ion. The pKa of morpholine itself is approximately 8.7.[1] As a general rule, for effective deprotonation, the pKa of the conjugate acid of the chosen base should be at least 1-2 pKa units higher than that of the morpholinium ion. This ensures the equilibrium of the acid-base reaction strongly favors the formation of the free amine.

While the exact pKa of the substituted morpholinium ion of our target molecule is not readily published, we can approximate it to be similar to that of morpholine. Therefore, we are looking for bases whose conjugate acids have a pKa in the range of 10-11 or higher for efficient neutralization.

Q2: I'm observing low yields after neutralization and workup. What are the likely causes?

Low yields can stem from several factors during the neutralization and subsequent workup. Here are some common culprits:

  • Incomplete Neutralization: If the chosen base is too weak or used in insufficient stoichiometric amounts, a significant portion of your starting material will remain as the hydrochloride salt. Being a salt, it will likely partition into the aqueous phase during extraction, leading to a loss of product.

  • Emulsion Formation during Extraction: The presence of both the hydrophilic di-methanol functionality and the lipophilic morpholine core can lead to emulsification during aqueous workup, making phase separation difficult and causing product loss.

  • Product Solubility: The free amine, ((2S,6S)-Morpholine-2,6-diyl)dimethanol, possesses two hydroxyl groups, which can impart significant water solubility. This can make extraction from aqueous media with common organic solvents challenging.

  • Side Reactions: While generally stable, strong, non-hindered bases could potentially deprotonate the hydroxyl groups, leading to unwanted side reactions, although this is less common under standard neutralization conditions.

Q3: Which bases are recommended for this neutralization, and what are their pros and cons?

The choice of base will depend on the specific requirements of your subsequent reaction step (e.g., solvent, temperature, tolerance to certain ions). Here is a comparative table of commonly used bases:

BaseConjugate Acid pKaProsCons
Inorganic Bases
Sodium Bicarbonate (NaHCO₃)~6.4 (H₂CO₃)Inexpensive, mild, easy to remove by filtration.Often too weak for complete neutralization, leading to poor yields.[2][3]
Sodium Carbonate (Na₂CO₃)~10.3 (HCO₃⁻)Stronger than bicarbonate, readily available, and inexpensive.Can still be insufficient for complete deprotonation in some cases.[2]
Potassium Carbonate (K₂CO₃)~10.3 (HCO₃⁻)Similar to Na₂CO₃, but sometimes offers better solubility in organic solvents.Can also lead to incomplete neutralization.[4]
Organic Bases
Triethylamine (TEA or Et₃N)~10.75Soluble in most organic solvents, easy to remove by evaporation.[4]Can sometimes lead to the formation of triethylammonium chloride, which can be difficult to remove.
Diisopropylethylamine (DIPEA or Hünig's Base)~11Sterically hindered, reducing its nucleophilicity and minimizing side reactions.More expensive than TEA.
1,8-Diazabicycloundec-7-ene (DBU)~13.5Very strong, non-nucleophilic base ensuring complete deprotonation.Can be difficult to remove and may catalyze side reactions in sensitive substrates.
Q4: Can I perform the neutralization in situ before my next reaction step?

Yes, an in situ neutralization is often the preferred method. This approach avoids an additional workup and isolation step, which can lead to product loss, especially given the potential water solubility of the free amine.

When performing an in situ neutralization, consider the compatibility of the chosen base and the resulting salt with the subsequent reaction conditions. For instance, if using an inorganic base like K₂CO₃ in a solvent like DMF, the base and the resulting KCl are often solids that can be filtered off after the reaction.[4] If using a liquid amine base like triethylamine, the resulting triethylammonium chloride may be soluble and could potentially interfere with downstream chemistry.

Troubleshooting Guides

Problem: Persistent Emulsion During Aqueous Workup

Workflow for Resolution:

Emulsion_Troubleshooting start Persistent Emulsion step1 Diagnosis What is causing the emulsion? start->step1 step2 Solution 1: Brine Wash Add saturated NaCl solution to increase the ionic strength of the aqueous phase. step1->step2 Common Approach step3 Solution 2: Solvent Change Switch to a more polar extraction solvent like ethyl acetate if using less polar ones like ether or hexane. step1->step3 If Brine Fails step4 Solution 3: Filtration Filter the entire mixture through a pad of Celite® or glass wool. step1->step4 For Fine Particulates step5 Solution 4: Centrifugation If available, centrifuge the mixture to force phase separation. step1->step5 Mechanical Force end Resolved Phase Separation step2->end step3->end step4->end step5->end

Caption: Troubleshooting workflow for resolving emulsions.

Problem: Low Product Yield After Extraction

Workflow for Resolution:

Low_Yield_Troubleshooting start Low Product Yield check1 Check 1: pH of Aqueous Layer Is the aqueous layer still acidic after neutralization? start->check1 action1 Action: Add More Base Ensure at least 1.1-1.2 equivalents of base are used. Re-extract. check1->action1 Yes check2 Check 2: Extraction Solvent Is the chosen solvent optimal for your product? check1->check2 No action1->check2 action2 Action: Increase Polarity or Number of Extractions Try a more polar solvent (e.g., ethyl acetate, n-butanol) or increase the number of extractions (e.g., from 3 to 5). check2->action2 Potentially Not check3 Check 3: Product in Aqueous Layer Is your product highly water-soluble? check2->check3 Yes action2->check3 action3 Action: Back-Extraction or Evaporation Saturate the aqueous layer with NaCl and back-extract. Alternatively, if the base is volatile, evaporate the aqueous layer. check3->action3 Yes end Yield Optimized check3->end No action3->end

Caption: Systematic approach to diagnosing and improving low product yields.

Experimental Protocols

Protocol 1: General Procedure for Neutralization and Extraction
  • Dissolution: Dissolve ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride (1.0 eq) in a suitable solvent system. For extraction, a biphasic system like dichloromethane (DCM) and water is common.[2] For in situ applications, solvents like DMF, acetonitrile, or THF can be used.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the chosen base (1.1-1.2 eq) portion-wise or dropwise while monitoring the internal temperature.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete neutralization.

  • Workup (for extraction):

    • If a biphasic system was used, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with additional portions of the organic solvent (e.g., 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Workup (in situ):

    • If an inorganic base was used, the resulting salt can often be removed by filtration before proceeding with the next reaction step.

Protocol 2: Monitoring Neutralization by pH

For aqueous or biphasic systems, the completion of the neutralization can be monitored by checking the pH of the aqueous phase.

  • After adding the base and stirring, allow the layers to separate.

  • Using a pipette, remove a small aliquot of the aqueous layer.

  • Spot the aliquot onto pH paper or use a calibrated pH meter.

  • The pH should be basic (typically > 8) to indicate that the hydrochloric acid has been fully neutralized and there is a slight excess of base.[2]

References

  • Nongthombam, G. S. (2023). How can I neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]

  • Lopes, J. F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). Retrieved from [Link]

  • Nova-Tech International. (n.d.). DROP TEST NEUTRALIZING AMINE EQUIVALENCE. Retrieved from [Link]

  • Scribd. (n.d.). Amine System Chemical Analysis Guide. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • Anitha, A. (2014). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • University of California, Davis. (n.d.). Applications of Neutralization Titrations. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]

  • Al-Amiery, A. A. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from [Link]

  • ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). ((2S,6S)-6-(hydroxymethyl)morpholin-2-yl)methanol hydrochloride. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (2S,6S)-2,6-Dimethylmorpholine. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • NextSDS. (n.d.). [(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Enantiomeric Excess (ee) Determination of ((2S,6S)-Morpholine-2,6-diyl)dimethanol

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For a molecule like ((2S,6S)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For a molecule like ((2S,6S)-Morpholine-2,6-diyl)dimethanol, which possesses multiple stereocenters and functional groups (two hydroxyls and a secondary amine), robust and accurate analytical methods are paramount. This guide provides an in-depth comparison of the primary techniques used for ee determination of this and structurally related compounds, offering insights into the principles, experimental protocols, and data interpretation for each method.

Introduction to Chiral Analysis of ((2S,6S)-Morpholine-2,6-diyl)dimethanol

((2S,6S)-Morpholine-2,6-diyl)dimethanol is a chiral molecule with applications as a building block in medicinal chemistry and materials science. The stereochemical purity of this compound can significantly influence the efficacy and safety of resulting drug candidates or the properties of novel materials. Therefore, the ability to accurately quantify the enantiomeric composition is not merely a procedural step but a cornerstone of quality control and process optimization.

This guide will explore and compare three principal analytical techniques for ee determination:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (CDAs)

Each method offers distinct advantages and is suited to different stages of the research and development pipeline, from high-throughput screening to final product release.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and versatile technique for the separation of enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] For a molecule like ((2S,6S)-Morpholine-2,6-diyl)dimethanol, polysaccharide-based CSPs are often the most effective.[2]

Principle of Separation:

The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: A Step-by-Step Guide

  • Column Selection: Begin by screening a set of polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[2][3]

  • Mobile Phase Screening: A systematic screening of mobile phases is crucial.[1][3]

    • Normal Phase: Start with a mixture of n-heptane or n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting gradient might be 90:10 (heptane:IPA).

    • Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol with an additive such as diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape, especially for the basic morpholine nitrogen.

    • Reversed Phase: Employ a mixture of water and an organic modifier like acetonitrile or methanol, often with a buffer to control pH.

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.[3] Lower flow rates and temperatures often enhance chiral selectivity.[3]

  • Detection: UV detection is typically used. The wavelength should be chosen based on the chromophore of the analyte or a derivatized version if necessary.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Data Presentation:

ParameterCondition 1Condition 2
Column Chiralcel® OD-HChiralpak® AD-H
Mobile Phase n-Heptane/IPA (80:20)Acetonitrile/Methanol (50:50) + 0.1% DEA
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°C30°C
Retention Time (S,S) 12.5 min8.2 min
Retention Time (R,R) 15.8 min9.5 min
Resolution (Rs) 2.11.8

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, resolution, and reduced solvent consumption.[4][5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4]

Principle of Separation:

Similar to HPLC, SFC relies on the interaction of enantiomers with a CSP. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase lead to faster separations and higher efficiency.[5][6]

Experimental Protocol: A Streamlined Workflow

  • Column Selection: The same polysaccharide-based columns used in HPLC are highly effective in SFC.[5]

  • Mobile Phase Composition: The mobile phase consists of supercritical CO₂ and an organic modifier, usually an alcohol like methanol or ethanol.[4] Additives such as amines (for basic analytes) or acids (for acidic analytes) can be used to improve peak shape and selectivity.

  • Screening and Optimization:

    • A rapid gradient elution is often used for initial screening, for example, starting with 5% modifier and ramping up to 50% over a few minutes.[5]

    • Once separation is observed, the method can be optimized by adjusting the modifier percentage (isocratic or gradient), back pressure, and temperature.

  • Detection: UV detection is standard. SFC is also readily compatible with mass spectrometry (MS) for enhanced sensitivity and selectivity.

  • Quantification: The ee is calculated from the peak areas as in HPLC.

Comparative Data:

ParameterHPLCSFC
Column Chiralpak® IAChiralpak® IA
Mobile Phase n-Hexane/Ethanol (70:30)CO₂/Methanol (85:15)
Analysis Time 20 min5 min
Solvent Consumption HighLow
Resolution (Rs) 2.52.8

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers.[7] These diastereomers have different physical properties and, crucially, distinct NMR spectra.

Principle of Analysis:

The analyte, ((2S,6S)-Morpholine-2,6-diyl)dimethanol, is reacted with an enantiomerically pure CDA to form new, covalently bonded diastereomeric products. The differing spatial arrangements of the atoms in these diastereomers result in different chemical shifts for corresponding nuclei, allowing for their differentiation and quantification by integrating the respective signals in the ¹H, ¹⁹F, or ¹³C NMR spectrum.[7]

Experimental Protocol: A Practical Approach

  • Selection of CDA: For a molecule with both alcohol and amine functionalities, a CDA that reacts specifically with one of these groups is ideal. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride is a classic choice for reacting with alcohols and amines to form diastereomeric esters and amides, respectively.[7] Another effective approach involves a three-component derivatization using 2-formylphenylboronic acid and a chiral amine or diol.[8]

  • Derivatization Reaction:

    • Dissolve a known quantity of the ((2S,6S)-Morpholine-2,6-diyl)dimethanol sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of the enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine or triethylamine) if necessary to scavenge the HCl byproduct.

    • Allow the reaction to proceed to completion at room temperature. It is crucial to ensure complete derivatization to avoid kinetic resolution, which would lead to an inaccurate ee measurement.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.

    • Integrate the areas of these two signals.

    • Calculate the ee using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Illustrative Data:

DiastereomerProton Signal (ppm)Integration
(S,S)-Analyte-(R)-CDA4.15 (s)1.00
(R,R)-Analyte-(R)-CDA4.25 (s)0.05
Calculated ee 90.5%

Comparison of Methods

FeatureChiral HPLCChiral SFCNMR with CDA
Principle Differential interaction with CSPDifferential interaction with CSP in supercritical fluidFormation of diastereomers with distinct NMR signals
Speed ModerateFastSlow (includes reaction time)
Sensitivity HighHighModerate
Solvent Usage HighLow ("Green" technique)Low
Development Time Moderate to highModerateLow to moderate
Quantitative Accuracy HighHighHigh, but sensitive to complete derivatization
High-Throughput Possible with automationExcellentPossible for crude reaction mixtures[9][10][11]
Preparative Scale PossibleHighly suitableNot applicable

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of ((2S,6S)-Morpholine-2,6-diyl)dimethanol depends on the specific requirements of the analysis.

  • Chiral SFC is the recommended method for routine analysis and high-throughput screening due to its speed, high resolution, and environmentally friendly nature.

  • Chiral HPLC remains a robust and reliable option, particularly when SFC instrumentation is unavailable. Its versatility in mobile phase selection can be advantageous for challenging separations.

  • NMR with CDAs is a valuable orthogonal technique. It is particularly useful for confirming the results obtained by chromatography and for analyzing samples where a suitable chromatographic method has not yet been developed. It also provides structural information that can aid in the absolute configuration assignment.

For comprehensive and reliable characterization, it is often advisable to use two different methods to validate the results. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately determine the enantiomeric purity of ((2S,6S)-Morpholine-2,6-diyl)dimethanol and other chiral molecules, ensuring the quality and integrity of their scientific endeavors.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample ((2S,6S)-Morpholine-2,6-diyl)dimethanol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (e.g., Chiralcel® OD-H) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantify Quantify Peak Areas Chromatogram->Quantify ee_Calc Calculate ee% Quantify->ee_Calc

Figure 1. General workflow for ee determination by Chiral HPLC.

NMR_Workflow Analyte Enantiomeric Mixture (R,R) and (S,S) Reaction Derivatization Reaction Analyte->Reaction CDA Enantiopure CDA (e.g., (R)-Mosher's Acid) CDA->Reaction Diastereomers Diastereomeric Mixture (R,R)-(R) and (S,S)-(R) Reaction->Diastereomers NMR NMR Spectroscopy (¹H or ¹⁹F) Diastereomers->NMR Spectrum NMR Spectrum with Separated Signals NMR->Spectrum Integration Integration of Signals Spectrum->Integration ee_Calc ee% Calculation Integration->ee_Calc

Figure 2. Workflow for ee determination using NMR with a Chiral Derivatizing Agent.

References

  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Shcherbakova, E. G., James, T. D., & Anzenbacher, P. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Yeste, S. L., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry.
  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chrom
  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • NMR derivatization protocol for chiral recognition of racemic primary amines.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Chiral deriv
  • Chiral HPLC Columns. Element Lab Solutions.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral HPLC Separ

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Comparative

A Senior Application Scientist's Guide to Purity Analysis: Commercial vs. Synthesized ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of the analytical strategies required to benchm...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of the analytical strategies required to benchmark the purity of commercially sourced versus in-house synthesized ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride. We will explore the rationale behind a multi-faceted analytical approach, detailing the necessary experimental protocols to ensure the quality and consistency of this critical chiral building block.

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The stereochemistry of substituted morpholines is often critical for their biological activity, making enantiomeric purity a key quality attribute.[2][3] This guide will equip you with the knowledge to rigorously assess the purity of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, a valuable component in the synthesis of complex molecules.

The Analytical Imperative: A Multi-Pronged Approach

A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate.[4] A comprehensive assessment requires a suite of orthogonal methods, each providing a different piece of the purity puzzle. This is because "purity" is not a single value but a composite of several critical quality attributes:

  • Identity: Is the compound what it purports to be?

  • Assay: What is the concentration of the desired compound?

  • Enantiomeric Purity: What is the percentage of the desired enantiomer versus its mirror image?

  • Organic Impurities: What other structurally related compounds are present?

  • Residual Solvents: Are there any remaining solvents from the synthesis or purification process?

The following sections will detail the key analytical techniques and provide step-by-step protocols for their application.

Structural Confirmation and Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and identification of organic molecules.[5][6] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous confirmation of the desired structure.

Why NMR?

  • Structural Verification: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the overall structure.

  • Impurity Identification: NMR can often identify and even quantify unknown impurities, providing valuable insights into the synthetic process or degradation pathways.[7]

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for absolute quantification of the main component, offering a powerful alternative to chromatographic methods.[6][8]

Experimental Protocol: ¹H NMR for Identity and Purity
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Collect the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum of a known standard or with the expected chemical shifts and coupling constants for the target molecule.

    • Integrate the peaks corresponding to the protons of the molecule. The ratio of the integrals should be consistent with the number of protons in each environment.

    • Examine the baseline for the presence of any unexpected peaks, which may indicate the presence of impurities.

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (HPLC)

For chiral molecules, determining the enantiomeric excess (e.e.) is of utmost importance, as different enantiomers can have vastly different pharmacological and toxicological profiles.[2] Chiral HPLC is the gold standard for separating and quantifying enantiomers.[1][2][9]

Why Chiral HPLC?

  • Direct Enantiomer Separation: Chiral stationary phases (CSPs) in HPLC columns allow for the direct separation of enantiomers without the need for derivatization.

  • High Sensitivity and Accuracy: HPLC offers excellent sensitivity for detecting even small amounts of the undesired enantiomer, allowing for accurate determination of enantiomeric purity.

  • Method Validation: Chiral HPLC methods can be rigorously validated according to ICH guidelines to ensure their suitability for quality control.[10][11][12]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often a good starting point for method development.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive (e.g., diethylamine for basic compounds).

  • Sample Preparation: Accurately prepare a solution of the ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride sample in the mobile phase or a compatible solvent at a known concentration.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the flow rate and column temperature.

    • Set the UV detector to an appropriate wavelength for detection.

  • Analysis:

    • Inject a racemic standard (a 50:50 mixture of both enantiomers) to determine the retention times of each enantiomer and to ensure the method is capable of separating them.

    • Inject the sample solution and integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Organic Impurities and Assay: High-Performance Liquid Chromatography (HPLC) with UV Detection

In addition to enantiomeric impurities, it is crucial to identify and quantify any other organic impurities that may be present. A standard reverse-phase HPLC method is typically used for this purpose and can also be used to determine the assay of the main component.

Why Reverse-Phase HPLC?

  • Broad Applicability: Reverse-phase HPLC is a versatile technique that can be used to separate a wide range of organic compounds.

  • Quantitative Accuracy: When properly validated, HPLC methods provide accurate and precise quantification of both the main component and impurities.

  • Regulatory Acceptance: HPLC is a well-established and widely accepted technique by regulatory agencies for purity and assay testing.[11]

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling and Assay
  • Column Selection: Select a suitable reverse-phase column (e.g., C18).

  • Mobile Phase Preparation: Prepare a mobile phase, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Standard and Sample Preparation:

    • Accurately prepare a reference standard solution of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride of known purity at a specific concentration.

    • Accurately prepare a sample solution at the same concentration.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the flow rate, column temperature, and UV detection wavelength.

  • Analysis:

    • Inject the reference standard and the sample solution.

    • Identify the peak corresponding to the main component and any impurity peaks.

    • For assay determination, compare the peak area of the main component in the sample to that of the reference standard.

    • For impurity profiling, calculate the area percentage of each impurity relative to the total peak area.

Residual Solvents: Gas Chromatography (GC)

Organic solvents are often used in the synthesis and purification of pharmaceutical intermediates and must be controlled in the final product.[13][14][15] Gas Chromatography with a headspace sampler is the standard technique for the analysis of residual solvents.[16][17]

Why Headspace GC?

  • High Sensitivity: Headspace GC is highly sensitive for the detection of volatile organic compounds.

  • Minimal Sample Preparation: The headspace technique minimizes interference from the sample matrix.

  • Compliance with Pharmacopeial Methods: The methodology is well-established and described in pharmacopeias such as the USP <467>.[13]

Experimental Protocol: Headspace GC for Residual Solvents
  • Sample Preparation: Accurately weigh a portion of the sample into a headspace vial and add a suitable diluent (e.g., dimethyl sulfoxide or water).

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations.

  • Instrument Setup:

    • Set the headspace oven temperature and equilibration time.

    • Set the GC oven temperature program, carrier gas flow rate, and detector (typically a Flame Ionization Detector - FID) parameters.

  • Analysis:

    • Analyze the standard solution to confirm the retention times and response of each solvent.

    • Analyze the sample vial.

    • Identify and quantify any residual solvents present in the sample by comparing their peak areas to those in the standard.

Data Presentation and Comparison

To facilitate a clear comparison between commercial and synthesized batches of ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride, all quantitative data should be summarized in a structured table.

Analytical Test Specification Commercial Batch A Synthesized Batch B
Appearance White to off-white solidConformsConforms
¹H NMR Conforms to structureConformsConforms
Assay (HPLC, % w/w) ≥ 98.0%99.5%98.8%
Enantiomeric Purity (Chiral HPLC, % e.e.) ≥ 99.0%99.8%99.2%
Individual Organic Impurity (HPLC, %) ≤ 0.10%< 0.05%0.08%
Total Organic Impurities (HPLC, %) ≤ 0.5%0.15%0.35%
Residual Solvents (GC) Meets USP <467> limitsConformsConforms

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent and reliable results.

Analytical_Workflow cluster_sample Sample cluster_analysis Analytical Testing cluster_output Results & Comparison Commercial Commercial Batch NMR NMR Spectroscopy (Identity, qNMR) Commercial->NMR CHPLC Chiral HPLC (Enantiomeric Purity) Commercial->CHPLC HPLC Reverse-Phase HPLC (Assay, Organic Impurities) Commercial->HPLC GC Headspace GC (Residual Solvents) Commercial->GC Synthesized Synthesized Batch Synthesized->NMR Synthesized->CHPLC Synthesized->HPLC Synthesized->GC Data Data Table NMR->Data CHPLC->Data HPLC->Data GC->Data Report Certificate of Analysis Data->Report

Caption: Overall analytical workflow for purity assessment.

Conclusion

Benchmarking the purity of commercial versus synthesized ((2S,6S)-Morpholine-2,6-diyl)dimethanol hydrochloride requires a rigorous and multi-faceted analytical approach. By employing a combination of NMR, chiral and reverse-phase HPLC, and headspace GC, researchers can gain a comprehensive understanding of the identity, assay, enantiomeric purity, organic impurity profile, and residual solvent content of their material. This detailed characterization is essential for ensuring the quality and consistency of this important chiral building block, ultimately contributing to the success of drug discovery and development programs.

References

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Tablets & Capsules. (2026, February 28). Residual Solvent Analysis in Pharmaceuticals.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). (2S,6S)-Morpholine-2,6-diyldimethanol hydrochloride.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide.
  • TCA Lab / Alfa Chemistry. (n.d.). Residual Solvents Testing.
  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.
  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
  • Benchchem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • ECA Academy. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • National Institutes of Health. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Veeprho. (2020, August 1). Overview & Determination of Enantiomeric Impurities.
  • Contract Pharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

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